molecular formula C21H20N4O7 B12397221 Hsp90-IN-17

Hsp90-IN-17

Cat. No.: B12397221
M. Wt: 440.4 g/mol
InChI Key: WPCKTHWXJWRNOP-UHFFFAOYSA-N
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Description

Hsp90-IN-17 (Example 5) hydrochloride is a small-molecule heat shock protein 90 (Hsp90) inhibitor designed to target proliferative diseases such as cancer and neurodegenerative disorders . Hsp90 is a molecular chaperone critical for the stabilization and activation of oncogenic client proteins (e.g., HER2, AR, Akt), making it a strategic target for anticancer therapies.

Preparation Methods

The synthesis of Hsp90-IN-17 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Chemical Reactions Analysis

Hsp90-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Breast Cancer

In breast cancer models, Hsp90-IN-17 has demonstrated significant efficacy. Studies indicate that treatment with 17-AAG reduces the expression of key survival factors such as HER2 and insulin-like growth factor receptor, leading to decreased cell viability and increased apoptosis in breast cancer cell lines . Clinical trials have shown promising results, particularly in HER2-positive breast cancers, where combination therapies involving Hsp90 inhibitors have improved patient outcomes .

Neuroblastoma

Neuroblastoma, a common pediatric tumor, has been targeted using this compound due to the amplification of MYCN oncogene. Research indicates that 17-AAG effectively inhibits proliferation and migration in MYCN-amplified neuroblastoma cells while enhancing apoptosis . This suggests that Hsp90 inhibition could enhance therapeutic sensitivity in high-risk neuroblastoma patients.

Oesophageal Cancer

In oesophageal cancer, this compound has been shown to sensitize tumor cells to radiation therapy. Studies report that the combination of 17-AAG with radiotherapy significantly decreases cell proliferation and enhances radiosensitivity in oesophageal cancer cell lines . This dual approach may offer a novel strategy for improving treatment efficacy in patients with this malignancy.

Preclinical Findings

Numerous preclinical studies have validated the effectiveness of this compound across various cancer models:

  • Tumor Growth Inhibition : In vivo studies have demonstrated that treatment with 17-AAG leads to substantial reductions in tumor size across multiple xenograft models, including subcutaneous tumors .
  • Molecular Effects : The compound has been shown to downregulate critical signaling pathways involved in tumor survival, including the Akt and NF-kB pathways .

Combination Therapies

This compound is often evaluated in combination with other therapeutic agents:

  • Chemotherapy : Combining Hsp90 inhibitors with traditional chemotherapeutics like paclitaxel has shown enhanced anti-tumor effects compared to monotherapy .
  • Immunotherapy : Recent studies suggest that co-treatment with Hsp90 inhibitors can improve immune recognition of tumors by enhancing CD8+ T cell activation against tumor antigens .

Summary Table of Applications

Cancer TypeMechanism of ActionKey FindingsClinical Status
Breast CancerInhibits HER2 and IGF signalingReduced viability and increased apoptosisOngoing clinical trials
NeuroblastomaTargets MYCN amplificationInhibited proliferation and enhanced apoptosisPromising preclinical data
Oesophageal CancerSensitizes cells to radiationDecreased proliferation; enhanced radiosensitivityPreclinical validation
Combination TherapiesEnhances efficacy of chemotherapy/immunotherapyImproved anti-tumor effectsEarly-phase clinical trials

Mechanism of Action

Hsp90-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP) binding pocket of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of heat shock protein 90 client proteins, leading to their degradation via the proteasome pathway. The disruption of heat shock protein 90 function affects multiple signaling pathways involved in cell growth, survival, and stress response, ultimately resulting in the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Hsp90 Inhibitors

Structural and Mechanistic Differences

Hsp90 inhibitors are categorized based on their chemical scaffolds and binding modes:

Compound Class Key Targets/Pathways Mechanism of Action
Hsp90-IN-17 Small-molecule Hsp90 Presumed to bind Hsp90 ATP-binding pocket, inducing client protein degradation .
17-AAG Benzoquinone ansamycin HER2, AR, Akt, HIF1α Binds Hsp90, destabilizes client proteins; selectively degrades HER2, AR, and Akt .
17-DMAG Ansamycin derivative ERK, NADPH oxidase (Nox1/Noxo1) Inhibits Hsp90, reduces ROS production, and modulates oxidative stress in atherosclerosis .
AT-533 Small-molecule HIF-1α/VEGF, Akt/mTOR, Erk1/2, FAK Dual Hsp90/HSV inhibitor; suppresses tumor angiogenesis and metastasis .
JG-231 Hsp70-BAG3 disruptor Hsp70-BAG3 interaction Indirectly affects Hsp90 by targeting Hsp70-BAG3, inhibiting TNBC growth .

Key Insights :

  • Ansamycin Derivatives (17-AAG, 17-DMAG) : These natural product-derived inhibitors exhibit broad activity against multiple Hsp90 client proteins but face challenges in solubility and toxicity .
  • This compound : Likely shares the ATP-competitive mechanism of ansamycins but may offer structural advantages (e.g., synthetic accessibility, reduced toxicity) due to its small-molecule design .
  • AT-533 : Unique dual inhibitory activity against Hsp90 and HSV expands its therapeutic scope beyond oncology .

Efficacy in Preclinical Models

This compound

  • Limited published data exist, but its designation as a research tool for proliferative diseases suggests preliminary efficacy in cancer and neurodegeneration models .

17-AAG

  • Prostate Cancer: Induces >80% AR degradation and 97% HER2 loss in xenografts, suppressing tumor growth .
  • Lymphoma : Eliminates cancer stem cells (CSCs) by disrupting HIF1α transcriptional activity at low doses (IC50 ~10 nM) .

AT-533

  • Triple-Negative Breast Cancer (TNBC): Inhibits MDA-MB-231 xenograft growth by blocking HIF-1α/VEGF signaling .

JG-231

  • TNBC : Targets Hsp70-BAG3 interaction, reducing tumor-initiating capacity .

Pharmacokinetics and Toxicity

Compound PK Profile Toxicity Clinical Stage
This compound Not reported Not reported Preclinical
17-AAG Phase I trials completed; moderate bioavailability Hepatotoxicity, fatigue in humans Phase II (discontinued)
17-DMAG Improved solubility vs. 17-AAG Reduced hepatotoxicity in mice Preclinical
AT-533 Not reported No significant toxicity in TNBC models Preclinical

Key Insights :

  • 17-AAG advanced to clinical trials but faced limitations due to toxicity and formulation challenges .
  • This compound ’s preclinical status highlights the need for further pharmacokinetic and safety studies.

Selectivity and Resistance

  • 17-AAG : Resistance observed in cells overexpressing HSF1 or lacking pro-apoptotic proteins (e.g., BAX) .
  • This compound: Unknown resistance mechanisms; structural novelty may circumvent ansamycin-related resistance .

Biological Activity

Hsp90-IN-17 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in stabilizing and folding various client proteins, including many involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant research findings.

Overview of Hsp90 and Its Role in Cancer

Hsp90 is essential for the proper folding and stabilization of over 200 client proteins, many of which are involved in signaling pathways that promote cancer cell survival and proliferation. Elevated levels of Hsp90 are commonly observed in various cancers, making it a promising target for therapeutic intervention . Inhibition of Hsp90 leads to the degradation of these client proteins through proteasomal pathways, resulting in reduced tumor growth and increased apoptosis in cancer cells .

Hsp90 inhibitors like this compound function primarily by binding to the ATP-binding site of Hsp90, thereby blocking its chaperone activity. This inhibition disrupts the stability of client oncoproteins, leading to their degradation and subsequent induction of apoptosis in cancer cells. The mechanism can be summarized as follows:

  • Binding : this compound competes with ATP for binding to the Hsp90 ATPase domain.
  • Inhibition : This competition inhibits the intrinsic ATPase activity of Hsp90.
  • Degradation : The inhibition results in the destabilization and degradation of client proteins.
  • Induction of Apoptosis : The loss of these oncoproteins triggers apoptotic pathways within the cancer cells .

In Vitro Studies

Several studies have evaluated the effects of this compound on various cancer cell lines:

  • Cell Viability : In vitro assays demonstrated that treatment with this compound significantly reduces cell viability across multiple cancer types, including gallbladder cancer (GBC). For instance, a study showed a reduction in cell viability by over 50% at concentrations as low as 12 µM after 24 hours of treatment .
  • Cell Migration : The compound also inhibited cell migration, which is crucial for metastasis. In GBC cell lines, relative migration rates dropped significantly after treatment with this compound compared to untreated controls .
  • Protein Expression : Western blot analyses revealed that treatment with this compound led to decreased levels of several key oncoproteins such as EGFR, AKT, and Cyclin D1. Conversely, an increase in HSP70 levels was observed, indicating a compensatory response to Hsp90 inhibition .

In Vivo Studies

In vivo experiments further confirmed the efficacy of this compound:

  • Tumor Growth Reduction : In animal models, treatment with this compound resulted in a significant reduction in tumor size—up to 69.6% compared to control groups—demonstrating its potential as an effective anti-cancer agent .
  • Histological Analysis : Immunohistochemical staining showed high expression levels of HSP90 in tumor tissues, correlating with treatment response and suggesting that tumors with higher baseline levels may be more susceptible to Hsp90 inhibition .

Comparative Analysis with Other Hsp90 Inhibitors

CompoundMechanismEfficacyClinical Trials Status
This compoundATP-binding site inhibitorHigh (preclinical)Ongoing
17-AAGCompetes with ATPModeratePhase II
17-DMAGImproved solubility and efficacyHighLimited trials

Case Studies

  • Gallbladder Cancer : A study highlighted the use of Hsp90 inhibitors like this compound showing promising results in reducing tumor size and inducing apoptosis in gallbladder cancer models .
  • Gastric Cancer : Another case study demonstrated that similar inhibitors could promote reactive oxygen species (ROS) generation leading to enhanced cytotoxicity against gastric cancer cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate Hsp90-IN-17's target specificity and inhibition efficiency in cancer cell models?

To confirm this compound's specificity, use ATPase activity assays to measure direct inhibition of HSP90 enzymatic function, comparing results to known inhibitors like 17-AAG . Validate client protein degradation (e.g., ERBB2, CDK4) via immunoblotting in dose- and time-dependent studies. Include siRNA-mediated knockdown of HSP90 cochaperones (e.g., AHA1) to assess compound dependency on chaperone complexes . Controls should include untreated cells and vehicle-only groups. Ensure reproducibility by adhering to detailed experimental protocols, as outlined in journal guidelines for method transparency .

Q. How should researchers select appropriate in vitro models to evaluate the anticancer efficacy of this compound?

Prioritize cell lines with high HSP90 client protein dependency, such as triple-negative breast cancer (TNBC) models (e.g., MDA-MB-231) referenced in preclinical studies . Include non-cancerous cell lines (e.g., HUVEC) to assess off-target effects on angiogenesis or migration . Key parameters include IC50 determination via viability assays (MTT/CellTiter-Glo) and apoptosis markers (caspase-3 cleavage). Co-culture systems mimicking tumor microenvironments (e.g., endothelial cells + cancer cells) can further validate anti-angiogenic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed with this compound in preclinical studies?

Discrepancies may arise from pharmacokinetic limitations (e.g., poor bioavailability) or tumor microenvironment factors (e.g., hypoxia). To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with target engagement .
  • Use patient-derived xenograft (PDX) models to retain tumor heterogeneity and stromal interactions .
  • Analyze biomarkers (e.g., HSP70 induction as a surrogate for HSP90 inhibition) across models .
  • Reference methodological frameworks for data contradiction analysis, such as iterative hypothesis testing .

Q. What statistical considerations are critical when analyzing dose-response relationships for this compound in HSP90-dependent signaling pathways?

  • Report effect sizes (e.g., EC50) with 95% confidence intervals to reflect assay precision .
  • Use non-linear regression models (e.g., four-parameter logistic curves) for dose-response fitting.
  • Apply multiple comparison corrections (e.g., Bonferroni) when evaluating pathway-specific phosphorylation changes (e.g., ERK1/2, Akt) .
  • Include power analysis in experimental design to ensure adequate sample sizes for detecting biologically relevant effects .

Q. How does the modulation of HSP90 cochaperones (e.g., AHA1) influence the therapeutic response to this compound, and what experimental approaches can elucidate these interactions?

Cochaperones like AHA1 regulate HSP90 ATPase activity, impacting client protein activation. To study this:

  • Use siRNA or CRISPR to knock down AHA1 in cancer cells, then measure this compound sensitivity via apoptosis assays (Annexin V/PI staining) .
  • Quantify client protein activity (e.g., C-RAF kinase assays) and downstream signaling (MEK/ERK phosphorylation) under varying AHA1 expression levels .
  • Co-immunoprecipitation (Co-IP) can validate compound-induced disruption of HSP90-cochaperone-client complexes.
  • Reference guidelines for rigorous preclinical reporting, including NIH standards for experimental replication .

Q. Methodological Resources

  • Experimental Replication : Follow journal requirements for detailed method descriptions, including buffer compositions, incubation times, and instrument specifications .
  • Data Presentation : Use SI units, avoid excessive decimal places, and ensure tables/graphs are self-explanatory with clear legends .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, particularly in animal tumor models .

Properties

Molecular Formula

C21H20N4O7

Molecular Weight

440.4 g/mol

IUPAC Name

5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N4O7/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12/h1-4,9-12,22,26-27H,5-8H2,(H,23,28)

InChI Key

WPCKTHWXJWRNOP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O

Origin of Product

United States

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